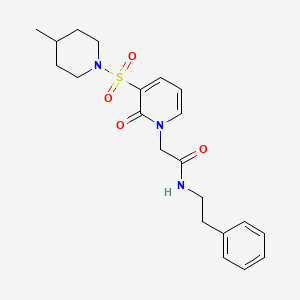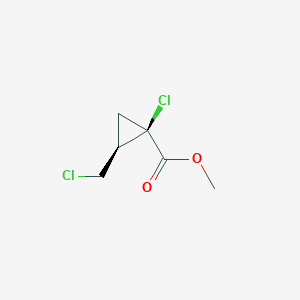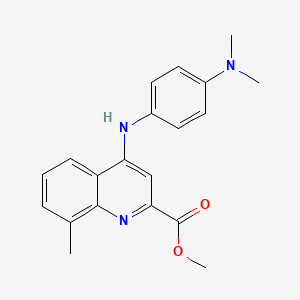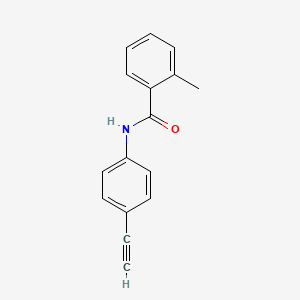
2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you’re asking about likely has a more complex structure due to the additional functional groups attached to the piperidine ring.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Piperidine itself is a colorless liquid with an objectionable odor . Boronic acids and their esters, which may be relevant given the structure of your compound, are only marginally stable in water .Scientific Research Applications
Antibacterial and Antifungal Properties
- Compounds containing the sulfamoyl and piperidine functionalities, similar to the one , have been synthesized and evaluated for their antibacterial properties. For instance, derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine groups have shown valuable antibacterial effects, demonstrating the potential use of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Catalytic and Biological Applications
- The synthesis of tosylated 4-aminopyridine and its complexation with metal ions like Ni(II) and Fe(II) suggest that sulfonylated compounds could have applications in catalysis and pharmaceutical industries, due to their potential in increasing the biological and catalytic potential of ligands (Orie et al., 2021).
Material Science and Polymer Research
- Novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, based on aromatic diamines, were synthesized for their application in removing heavy metal ions like Co(II) and Ni(II) from aqueous solutions. These polymers' solubility in various solvents and thermal stability highlight their potential in environmental remediation and material science applications (Mansoori & Ghanbari, 2015).
Synthesis and Chemical Properties
- Research on the synthesis of stabilized sulfonium ylides from compounds containing reactive methylene groups, including sulfoxides, underlines the broad chemical applicability of these compounds in synthesizing ylides, which are useful in organic synthesis and potentially pharmaceutical applications (Cook & Moffatt, 1968).
Photophysical Properties
- Iridium(III) complexes with sulfonyl-substituted cyclometallating ligands were studied for their potential as emitters in light-emitting electrochemical cells (LECs). The research explored how the sulfonyl group's placement affects emission properties, suggesting applications in designing light-emitting materials with specific color outputs (Ertl et al., 2015).
Future Directions
Piperidines and their derivatives continue to be an active area of research in the pharmaceutical industry, with many potential applications in drug design . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating the biological activity of new piperidine derivatives.
properties
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-10-14-24(15-11-17)29(27,28)19-8-5-13-23(21(19)26)16-20(25)22-12-9-18-6-3-2-4-7-18/h2-8,13,17H,9-12,14-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPZUORVUBGOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2973077.png)


![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)



![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)
![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)